6-Ethoxy-2,3-dihydro-1H-inden-1-one
CAS No.: 142888-69-5
Cat. No.: VC21138236
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142888-69-5 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 6-ethoxy-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3 |
| Standard InChI Key | FXWIWVFACNRFHI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(CCC2=O)C=C1 |
| Canonical SMILES | CCOC1=CC2=C(CCC2=O)C=C1 |
Introduction
Structure and Basic Information
6-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS: 142888-69-5) belongs to the indanone class of compounds, which are characterized by a benzene ring fused to a five-membered cyclopentanone ring. The compound features an ethoxy group (-OCH₂CH₃) at the 6-position of the indanone core structure. This specific substitution pattern contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis .
The compound's structure includes a ketone functionality in the five-membered ring and an electron-donating ethoxy group on the aromatic portion. This combination of functional groups enables diverse chemical transformations, making it a versatile building block for the synthesis of more complex molecules .
Physical and Chemical Properties
6-Ethoxy-2,3-dihydro-1H-inden-1-one possesses specific physical and chemical characteristics that define its behavior in various chemical environments. These properties are crucial for understanding its reactivity, handling requirements, and potential applications.
Table 1: Physical and Chemical Properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one
| Property | Value |
|---|---|
| CAS Number | 142888-69-5 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Boiling Point | 305.1±31.0 °C (Predicted) |
| Density | 1.132±0.06 g/cm³ (Predicted) |
| Topological Polar Surface Area (TPSA) | 26.3 |
| LogP | 2.2142 |
| Hydrogen Acceptors | 2 |
| Hydrogen Donors | 0 |
| Rotatable Bonds | 2 |
| Storage Condition | 2-8°C, sealed, dry |
The compound possesses a moderate topological polar surface area (TPSA) of 26.3 and a LogP value of 2.2142, indicating a balanced lipophilicity profile. These characteristics suggest reasonable membrane permeability, which could be advantageous for pharmaceutical applications. The presence of two hydrogen acceptors (oxygen atoms) and no hydrogen donors influences its ability to form hydrogen bonds with biological targets .
Applications and Uses
6-Ethoxy-2,3-dihydro-1H-inden-1-one serves multiple important roles in chemical research and pharmaceutical development.
Pharmaceutical Intermediate
The compound is primarily utilized in organic synthesis as an intermediate for the production of various pharmaceuticals and fine chemicals. Its structure makes it particularly valuable in creating compounds with potential biological activity .
Development of Bioactive Compounds
The indanone core structure present in 6-Ethoxy-2,3-dihydro-1H-inden-1-one is found in numerous compounds with therapeutic properties. This makes it especially useful for:
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Creating indane derivatives with diverse pharmacological activities
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Developing compounds with potential anti-inflammatory, analgesic, or antimicrobial effects
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Synthesizing complex molecules targeting specific biological pathways
Building Block in Complex Synthesis
As a versatile building block, this compound contributes to advancements in medicinal chemistry and drug discovery by serving as a starting point for the synthesis of more complex, biologically active molecules .
Chemical Reactions
The reactivity profile of 6-Ethoxy-2,3-dihydro-1H-inden-1-one is determined by its functional groups, particularly the carbonyl group and the aromatic ring bearing the ethoxy substituent.
Carbonyl Group Reactions
The ketone functionality in this compound can participate in numerous reactions:
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Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with various nucleophiles.
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Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Oxime Formation: The compound can react with hydroxylamine to form an oxime derivative, as evidenced by the existence of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one .
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Wittig and Related Reactions: The carbonyl group can participate in olefination reactions to form carbon-carbon double bonds.
Aromatic Ring Reactions
The aromatic portion of the molecule, particularly with the electron-donating ethoxy group, can undergo:
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Electrophilic Aromatic Substitution: The ethoxy group directs substituents predominantly to the ortho and para positions relative to itself, influencing the regioselectivity of such reactions.
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Functional Group Modifications: The ethoxy group itself can be modified through various reactions, such as cleavage to form a hydroxyl group or substitution with other functional groups.
Structural Relationships with Other Compounds
6-Ethoxy-2,3-dihydro-1H-inden-1-one shares structural similarities with several compounds, providing context for understanding its potential properties and applications.
Direct Derivatives
Several compounds are directly derived from or closely related to 6-Ethoxy-2,3-dihydro-1H-inden-1-one:
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6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one (CAS: 357407-89-7): An oxime derivative featuring a hydroxyimino group at the 2-position, potentially useful for further functionalization and specific biological targeting .
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2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine (CAS: 178677-04-8): Contains the core structure of 6-Ethoxy-2,3-dihydro-1H-inden-1-one with an additional ethanamine side chain, which could provide enhanced water solubility and additional binding sites for potential biological targets .
Structurally Related Indanones
Several other indanone derivatives share the same basic framework but with different substituent patterns:
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6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS: 25083-80-1): Features a benzyloxy group at the 6-position instead of an ethoxy group, providing different steric and electronic properties .
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Various Alkyl-Substituted Indanones: Compounds like 6-Ethyl-2,3-dihydro-1H-inden-1-one and 4-Ethyl-2,3-dihydro-1H-inden-1-one have similar core structures with different substituent patterns and positions .
Table 2: Comparison of 6-Ethoxy-2,3-dihydro-1H-inden-1-one with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 6-Ethoxy-2,3-dihydro-1H-inden-1-one | 142888-69-5 | C₁₁H₁₂O₂ | 176.21 | Reference compound |
| 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one | 357407-89-7 | C₁₁H₁₁NO₃ | 205.21 | Addition of hydroxyimino group at 2-position |
| 2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine | 178677-04-8 | C₁₃H₁₉NO | 205.30 | Addition of ethanamine side chain |
| 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | 25083-80-1 | C₁₆H₁₄O₂ | 238.28 | Benzyloxy group instead of ethoxy group |
These structural relationships provide valuable insights into the potential properties and reactivity patterns of 6-Ethoxy-2,3-dihydro-1H-inden-1-one and suggest pathways for developing derivatives with enhanced or altered activities.
| Size (g) | Availability | Price (฿) |
|---|---|---|
| 0.100 | 10-20 days | 7,020.00 |
| 0.250 | 10-20 days | 11,700.00 |
| 1.000 | 10-20 days | 23,400.00 |
The compound should be stored under appropriate conditions (2-8°C, sealed, dry) to maintain its stability and purity. For research purposes, it is typically supplied with accompanying analytical data, such as NMR spectra, HPLC, or LC-MS results, to confirm its identity and purity .
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